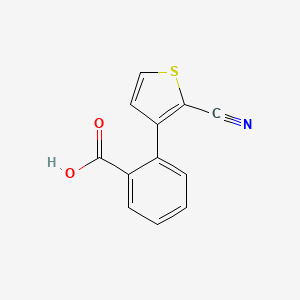

2-(5-Cyanothiophen-4-YL)benzoicacid

Description

Contextualization within Benzoic Acid and Thiophene (B33073) Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis and are prevalent in nature. The carboxylic acid group imparts acidic properties and provides a reactive site for a multitude of chemical transformations. nih.gov Benzoic acid and its derivatives are widely used as precursors in the synthesis of more complex molecules, including pharmaceuticals and dyes. rsc.org

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another crucial scaffold in organic chemistry. Thiophene and its derivatives, such as the benzo[b]thiophene ring system, are integral components of many pharmaceuticals and materials with important electronic properties. google.com The sulfur atom in the thiophene ring influences its electronic and chemical properties, distinguishing it from its all-carbon analogue, benzene (B151609).

The combination of these two entities in 2-(5-Cyanothiophen-4-YL)benzoicacid creates a bi-aryl system with a unique electronic and steric profile, suggesting that it could be a valuable intermediate in the synthesis of more complex molecular architectures.

Significance of Cyano and Carboxyl Functional Groups in Molecular Design

The presence of both a cyano (-C≡N) and a carboxyl (-COOH) group in 2-(5-Cyanothiophen-4-YL)benzoicacid is of particular note. The carboxyl group, as a classic directing group and a hydrogen bond donor/acceptor, plays a crucial role in molecular recognition and can be readily converted into other functional groups like esters and amides. nih.gov

The cyano group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic rings to which it is attached. It is also a versatile functional group that can participate in various chemical transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participation in cycloaddition reactions. The introduction of a cyano group is a common strategy in drug design to modulate the polarity and binding affinity of a molecule.

Overview of Research Trajectories on Heterocyclic Benzoic Acid Derivatives

Research into heterocyclic benzoic acid derivatives is a vibrant and expanding field. Scientists are actively exploring the synthesis of these compounds to develop new therapeutic agents and functional materials. For instance, various thiophene-containing benzoic acid derivatives have been investigated for their potential biological activities. The synthesis of such compounds often involves cross-coupling reactions to form the bond between the heterocyclic and benzoic acid rings.

While specific research on 2-(5-Cyanothiophen-4-YL)benzoicacid is not extensively documented, the general methodologies for preparing similar structures are well-established. These often involve the coupling of a pre-functionalized thiophene with a benzoic acid derivative. The exploration of such novel compounds is driven by the continuous search for molecules with unique properties and applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H7NO2S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

2-(2-cyanothiophen-3-yl)benzoic acid |

InChI |

InChI=1S/C12H7NO2S/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-6H,(H,14,15) |

InChI Key |

DGJXKRTXLSURKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(SC=C2)C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Cyanothiophen 4 Yl Benzoicacid and Analogues

Strategies for Thiophene (B33073) Ring Functionalization with a Cyano Group

The introduction of a cyano (-CN) group onto a thiophene ring is a critical step in the synthesis of 2-(5-Cyanothiophen-4-YL)benzoicacid. This can be achieved through several methods, including direct C-H cyanation and palladium-catalyzed cross-coupling reactions.

Direct C-H Cyanation Approaches

Direct C-H cyanation offers an atom-economical approach to installing a cyano group, avoiding the need for pre-functionalized starting materials. Hypervalent iodine(III) reagents have been shown to mediate the direct cyanation of electron-rich heteroaromatic compounds like thiophenes. acs.org This method typically utilizes trimethylsilylcyanide (TMSCN) as the cyanide source and can proceed under mild conditions at ambient temperature. acs.org The reaction mechanism is believed to involve a single-electron oxidation of the thiophene ring, forming a cation radical intermediate. acs.org For substrates with similar oxidation potentials to N-tosylpyrroles, this method can be quite effective. acs.org

Electrochemical methods also present a modern alternative for direct cyanation. For instance, an electrochemical cross-coupling has been developed for the direct cyanation of thiophenols and thiols to thiocyanates using TMSCN. nih.govorganic-chemistry.org This approach is notable for being transition-metal-free and proceeding under mild, oxidant-free conditions. nih.govorganic-chemistry.org

| Method | Cyanide Source | Key Features | Reference |

| Hypervalent Iodine(III)-Mediated Cyanation | Trimethylsilylcyanide (TMSCN) | Mild conditions, no pre-functionalization needed. acs.org | acs.org |

| Electrochemical Cyanation | Trimethylsilylcyanide (TMSCN) | Transition-metal-free, oxidant-free. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions Involving Cyanothiophenes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing cyanothiophenes, these reactions typically involve the coupling of a halothiophene with a cyanide source.

An efficient method for the cyanation of thiophene halides utilizes a catalyst system composed of tris(dibenzylidene-acetone)dipalladium(0), 1,1'-bis(diphenylphosphino)ferrocene), and zinc powder, with zinc cyanide (Zn(CN)₂) serving as the cyanide source. univie.ac.at This method has been shown to be effective for a variety of substituted thiophenes. univie.ac.at More recent developments have focused on conducting these reactions under milder conditions. For example, a palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported to proceed at low temperatures (room temperature to 40 °C) in aqueous media. nih.govnih.gov This is a significant improvement over previous methods that required higher temperatures. nih.govnih.gov

The choice of cyanide source is also a critical consideration due to the toxicity of many cyanide reagents. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a non-toxic and inexpensive alternative for the palladium-catalyzed cyanation of aryl halides. researchgate.net

| Catalyst System | Cyanide Source | Reaction Conditions | Key Advantages | Reference |

| Pd₂(dba)₃ / dppf / Zn | Zn(CN)₂ | Not specified | Efficient for various thiophene halides. univie.ac.at | univie.ac.at |

| Palladium catalyst | Zn(CN)₂ | rt to 40 °C, aqueous media | Mild conditions, broad substrate scope. nih.govnih.gov | nih.govnih.gov |

| Palladium(II) acetate (B1210297) / dppf | K₄[Fe(CN)₆] | Not specified | Non-toxic cyanide source. researchgate.net | researchgate.net |

Approaches for Benzoic Acid Moiety Introduction and Regioselectivity

The formation of the benzoic acid group is another key aspect of the synthesis. This can be accomplished through various methods, including carboxylation reactions and the oxidative cleavage of a suitable precursor.

Carboxylation Reactions

Direct carboxylation of a C-H bond on the phenyl ring with carbon dioxide (CO₂) is an attractive and sustainable method. Silver-catalyzed C-H carboxylation of thiophene derivatives has been reported, enabling the direct incorporation of CO₂ under mild conditions. acs.orgacs.orgfigshare.com This system utilizes a phosphine (B1218219) ligand and lithium tert-butoxide. acs.orgacs.org Another approach involves a base-mediated direct carboxylation of thiophene in a solvent-free carbonate and carboxylate medium, which can cleave the weakly acidic C-H bond. mdpi.com

Alternatively, the benzoic acid can be formed from a pre-existing functional group. For instance, a process for preparing 4-substituted benzoic acid derivatives involves the reaction of a haloalkyl amine with a 4-hydroxybenzoate (B8730719) derivative. google.com

Oxidative Cleavage Methods

Oxidative cleavage of an aromatic side chain is a classical method for synthesizing benzoic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group attached to a benzene (B151609) ring to a carboxylic acid. youtube.com For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom. youtube.com

More modern and milder methods for oxidative cleavage have also been developed. For example, the catalytic oxidative cleavage of C(OH)-C bonds in lignin (B12514952) model compounds to carboxylic acids has been achieved using an Fe(NO₃)₃·9H₂O/NaI/DMSO system. nih.gov This method can convert aryl alkyl alcohols into the corresponding aryl carboxylic acids. nih.gov

Multicomponent Reaction Protocols for 2-(5-Cyanothiophen-4-YL)benzoicacid Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. nih.gov While a specific MCR for the direct synthesis of 2-(5-Cyanothiophen-4-YL)benzoicacid is not explicitly detailed in the provided search results, the synthesis of highly substituted thiophenes through MCRs is well-established.

For example, copper(I)-catalyzed multicomponent reactions can provide access to fully substituted thiophene derivatives by simultaneously forming C-N, C-S, and C-C bonds. acs.org Another example is a palladium-catalyzed four-component reaction of aryl iodides with substituted phenylacetylene (B144264) derivatives, ethyl thioglycolate, and a base to produce multi-substituted thiophenes. researchgate.net These methodologies suggest the potential for developing a convergent MCR strategy for the target molecule, which would be a highly desirable synthetic route due to its efficiency. tandfonline.com

Optimization of Reaction Conditions and Yields in the Synthesis of 2-(5-Cyanothiophen-4-YL)benzoic acid

The efficient synthesis of 2-(5-Cyanothiophen-4-YL)benzoic acid, a biaryl compound, is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This reaction typically involves the coupling of a thiophene-containing boronic acid or ester with a substituted benzoic acid derivative. The optimization of such a reaction is a multi-faceted process, where the interplay of catalyst, base, solvent, and temperature is crucial for achieving high yields and purity.

Detailed research into Suzuki-Miyaura reactions has shown that no single set of conditions is optimal for all substrates. For the synthesis of biaryl compounds, a systematic approach to optimizing reaction parameters is essential. Key factors that are typically varied include the choice of palladium catalyst, the nature of the base, the solvent system, and the reaction temperature.

Catalyst Selection: The palladium catalyst is at the heart of the Suzuki-Miyaura coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern research often employs more sophisticated catalysts with specialized ligands. For instance, the use of N-heterocyclic carbene (NHC) palladium complexes has been shown to enhance catalytic activity in some cases. The catalyst loading is another critical parameter, with studies showing that even small changes, such as decreasing the catalyst loading from 0.5 mol% to 0.05 mol%, can significantly impact the reaction yield. nih.gov

Base and Solvent Effects: The choice of base and solvent is also paramount. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The base not only facilitates the transmetalation step but can also influence the stability of the reactants and the catalyst. The solvent system must be capable of dissolving both the organic and inorganic components of the reaction mixture. Common solvents include toluene (B28343), dimethylformamide (DMF), and mixtures of ethanol (B145695) and water. researchgate.netwalisongo.ac.id The selection of an appropriate solvent is critical, as demonstrated in studies where a change in solvent from an aqueous system to toluene minimized the formation of undesired byproducts. nih.gov

Temperature and Reaction Time: The reaction temperature and duration are additional levers for optimization. While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive functional groups or the catalyst. Therefore, finding the optimal temperature that balances reaction speed and product stability is key. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system. walisongo.ac.idmdpi.com

The following interactive table summarizes the typical parameters that are optimized in a Suzuki-Miyaura coupling reaction for the synthesis of biaryl compounds similar to 2-(5-Cyanothiophen-4-YL)benzoic acid.

Optimization of Suzuki-Miyaura Reaction Conditions

| Parameter | Common Variations | Impact on Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, NHC-Pd complexes | Influences reaction rate, yield, and tolerance to functional groups. Catalyst loading is also a critical factor. | nih.govwalisongo.ac.id |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Affects the transmetalation step and can reduce byproduct formation. | nih.govmdpi.com |

| Solvent | Toluene, DMF, 1,4-Dioxane, Acetonitrile, Ethanol/Water mixtures | Impacts solubility of reactants and catalyst, and can influence reaction rate and byproduct formation. | nih.govresearchgate.netmdpi.com |

| Temperature | Room Temperature to 110 °C | Affects reaction kinetics; higher temperatures can increase rate but may lead to degradation. | nih.govwalisongo.ac.id |

Green Chemistry Principles in the Synthesis of 2-(5-Cyanothiophen-4-YL)benzoic acid

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. nih.gov The synthesis of 2-(5-Cyanothiophen-4-YL)benzoic acid can be made more environmentally friendly by considering several key aspects of the reaction design.

Atom Economy and Waste Reduction: A primary goal of green chemistry is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov One-pot synthesis and multicomponent reactions are powerful strategies to improve atom economy and reduce waste by minimizing intermediate isolation and purification steps.

Use of Greener Solvents: Solvents contribute significantly to the waste generated in chemical processes. The development and use of greener solvents is a major focus of green chemistry research. researchgate.net For thiophene synthesis, alternatives to traditional volatile organic compounds (VOCs) are being explored. These include water, supercritical fluids, and bio-based solvents like Cyrene, which can be derived from cellulosic biomass and serves as a substitute for dipolar aprotic solvents like DMF and NMP. researchgate.net In some cases, solvent-free reaction conditions can be achieved, further reducing the environmental footprint of the synthesis. acgpubs.org

Alternative Energy Sources: The use of alternative energy sources such as microwaves, ultrasound, and high hydrostatic pressure can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.org These non-traditional activation methods can promote chemical transformations under milder conditions, contributing to a greener synthetic process.

Catalyst Recyclability: The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is another important aspect of green chemistry. This not only reduces the cost of the synthesis but also minimizes the release of heavy metals, such as palladium, into the environment.

The following interactive table highlights the application of green chemistry principles to the synthesis of thiophene-based compounds.

Green Chemistry Approaches in Thiophene Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Use of Greener Solvents | Replacing traditional solvents with water, bio-based solvents (e.g., Cyrene), or deep eutectic solvents. | Reduces volatile organic compound (VOC) emissions and overall environmental impact. | researchgate.netrsc.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Eliminates solvent waste and simplifies product purification. | acgpubs.org |

| Alternative Energy Sources | Utilizing microwaves, ultrasound, or high pressure to drive reactions. | Can lead to faster reactions, higher yields, and lower energy consumption. | rsc.org |

| Atom Economy | Employing one-pot or multicomponent reactions. | Maximizes the incorporation of reactant atoms into the final product, reducing waste. | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 5 Cyanothiophen 4 Yl Benzoicacid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity MappingTwo-dimensional NMR techniques are crucial for assembling the complete molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to trace the proton networks within the benzoic acid and thiophene (B33073) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be critical for connecting the benzoic acid ring to the thiophene ring and for confirming the positions of the cyano and carboxylic acid substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

Raman Spectroscopy ApplicationsRaman spectroscopy provides complementary information to FT-IR. The C≡N stretch is typically a strong and sharp signal in Raman spectra, making it easily identifiable. The symmetric vibrations of the aromatic rings are also often more intense in Raman than in IR spectra, providing further structural detail. The C-S stretching vibrations of the thiophene ring would also be observable.

While the principles of these analytical methods are well-established, the absence of specific, published spectra or tabulated data for 2-(5-Cyanothiophen-4-YL)benzoicacid prevents the creation of detailed data tables and an in-depth discussion of its unique spectroscopic features. The scientific community awaits the publication of research detailing the synthesis and characterization of this compound to fully understand its structural and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For 2-(5-Cyanothiophen-4-YL)benzoicacid, the UV-Vis spectrum is expected to be a composite of the electronic systems of the benzoic acid and the 5-cyanothiophen-4-yl moieties. Thiophene itself exhibits a strong absorption band around 235 nm. nii.ac.jp Substituted thiophenes and benzoic acid derivatives typically show characteristic absorption bands in the UV region. nii.ac.jpnih.gov The spectrum of a substituted thiophene derivative is influenced by the nature and position of the substituents, which can cause a shift in the absorption maxima (λmax). nii.ac.jp

The electronic spectrum of 2-(5-Cyanothiophen-4-YL)benzoicacid would likely display absorptions corresponding to π-π* transitions within the aromatic rings and the C≡N group. The conjugation between the thiophene and benzoic acid rings would be expected to result in a red-shift (a shift to longer wavelengths) of these absorption bands compared to the individual, unconjugated chromophores. The presence of the electron-withdrawing cyano group can further influence the electronic structure and the resulting spectrum. scirp.org

An illustrative UV-Vis spectrum might show two main absorption bands, which can be tentatively assigned to the electronic transitions within the conjugated system.

| Hypothetical Absorption Band | Expected λmax (nm) | Probable Electronic Transition |

|---|---|---|

| Band I | ~240-260 | π-π* (Thiophene and Benzoic Acid Rings) |

| Band II | ~290-320 | π-π* (Extended Conjugated System) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it is possible to calculate a unique molecular formula. This is a critical step in the identification of a newly synthesized compound.

For 2-(5-Cyanothiophen-4-YL)benzoicacid, the molecular formula is C12H7NO2S. The theoretical exact mass can be calculated based on the most abundant isotopes of each element. This calculated value is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate the ions for analysis. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C12H7NO2S |

| Calculated Exact Mass ([M-H]⁻) | 244.0125 |

| Hypothetical Measured Mass ([M-H]⁻) | 244.0128 |

| Mass Error (ppm) | 1.2 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

For 2-(5-Cyanothiophen-4-YL)benzoicacid, a successful SC-XRD analysis would definitively confirm the connectivity of the atoms and provide insights into its steric and electronic properties.

| Hypothetical Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.8 |

| β (°) | 95.5 |

| Volume (ų) | 1102 |

| Z | 4 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of 2-(5-Cyanothiophen-4-YL)benzoicacid, several types of interactions are expected to play a crucial role.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common motif in the crystal structures of carboxylic acids. researchgate.net

While 2-(5-Cyanothiophen-4-YL)benzoicacid is not expected to exhibit significant tautomerism, its conformational flexibility is an important aspect of its structure. The molecule possesses a single bond connecting the thiophene and benzoic acid rings, allowing for rotation around this bond. The preferred conformation in the solid state is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. nih.gov

Computational Chemistry and Theoretical Investigations of 2 5 Cyanothiophen 4 Yl Benzoicacid

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, we can gain insights into the geometry, orbital energies, and charge distribution of 2-(5-cyanothiophen-4-yl)benzoic acid.

Geometry Optimization and Conformational Analysis

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-(5-cyanothiophen-4-yl)benzoic acid, this involves finding the minimum energy conformation of the thiophene (B33073) and benzoic acid rings relative to each other.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

In 2-(5-cyanothiophen-4-yl)benzoic acid, the thiophene ring is expected to be a significant contributor to the HOMO, as thiophene is an electron-rich aromatic system. The electron-withdrawing cyano and carboxylic acid groups will lower the energy of the LUMO, which is likely to be localized over the cyanothiophene and benzoic acid moieties. Studies on related thiophene derivatives with electron-withdrawing groups have shown that such substitutions lead to a smaller HOMO-LUMO gap, suggesting increased reactivity and potential for intramolecular charge transfer. nih.govmdpi.com For instance, DFT studies on thiophene-2-carboxamide derivatives have shown HOMO-LUMO gaps in the range of 3.83 to 5.03 eV. nih.gov The presence of the strongly electron-withdrawing cyano group in the target molecule would likely result in a HOMO-LUMO gap in the lower end of this range or even smaller.

| Property | Predicted Characteristic | Rationale |

| HOMO | Primarily localized on the thiophene ring. | Thiophene is an electron-rich aromatic system. |

| LUMO | Distributed across the cyanothiophene and benzoic acid moieties. | The cyano and carboxyl groups are electron-withdrawing. |

| HOMO-LUMO Gap | Relatively small. | The presence of both electron-donating (thiophene) and electron-withdrawing (cyano, carboxyl) groups facilitates intramolecular charge transfer. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules and for identifying sites of electrophilic and nucleophilic attack.

For 2-(5-cyanothiophen-4-yl)benzoic acid, the MEP map is expected to show a region of high electron density (negative potential, typically colored red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, as these are highly electronegative atoms. The hydrogen atom of the carboxylic acid will exhibit a region of low electron density (positive potential, typically colored blue), making it a likely site for electrophilic attack. The thiophene ring will likely show an intermediate potential. This information is critical for understanding the molecule's intermolecular interactions and reactivity patterns.

Bond Lengths, Bond Angles, and Dihedral Angle Characterization

The geometry optimization process also yields precise information about the bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. While specific experimental data for 2-(5-cyanothiophen-4-yl)benzoic acid is not available, typical values can be inferred from DFT studies on related structures. researchgate.netnih.gov

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Thiophene C-S bond length | ~1.7 Å | Typical values from DFT calculations on thiophene derivatives. researchgate.net |

| Thiophene C=C bond length | ~1.37 Å | Typical values from DFT calculations on thiophene derivatives. researchgate.net |

| Thiophene C-C bond length | ~1.42 Å | Typical values from DFT calculations on thiophene derivatives. researchgate.net |

| Benzoic Acid C=O bond length | ~1.21 Å | Typical values for carboxylic acids. |

| Benzoic Acid C-O bond length | ~1.35 Å | Typical values for carboxylic acids. |

| C-C bond (Thiophene-Benzoic Acid) | ~1.48 Å | Single bond between two sp2 hybridized carbons. |

| C≡N bond length | ~1.15 Å | Typical value for a nitrile group. |

| Thiophene-Benzoic Acid Dihedral Angle | Variable, but likely non-planar to minimize steric hindrance. | Steric effects between the cyano and carboxyl groups. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption and emission spectra. This is particularly useful for understanding the color and photophysical properties of a compound.

For 2-(5-cyanothiophen-4-yl)benzoic acid, TD-DFT calculations would likely predict strong absorption bands in the ultraviolet-visible region. These absorptions would correspond to electronic transitions from the ground state to various excited states. Given the donor-pi-acceptor (D-π-A) nature of the molecule (thiophene as the donor, the conjugated system as the pi-bridge, and the cyano-benzoic acid as the acceptor), a significant absorption band corresponding to an intramolecular charge transfer (ICT) from the HOMO to the LUMO is expected. researchgate.net Studies on similar dye molecules have shown that the position and intensity of this ICT band are highly dependent on the specific donor and acceptor groups. researchgate.netresearchgate.net The emission properties, such as fluorescence, can also be predicted by calculating the energy of the transition from the first excited state back to the ground state.

| Parameter | Predicted Outcome | Rationale |

| Absorption Maximum (λmax) | Expected in the UV-Vis region. | Corresponds to π-π* and ICT transitions. |

| Major Electronic Transition | HOMO to LUMO (Intramolecular Charge Transfer). | Donor-acceptor character of the molecule. |

| Molar Absorptivity (ε) | Expected to be high for the ICT band. | Charge transfer transitions are typically intense. |

| Emission Maximum (λem) | At a longer wavelength than the absorption maximum (Stokes shift). | Energy is lost in the excited state before emission. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key aspect of intramolecular charge transfer and resonance.

In 2-(5-cyanothiophen-4-yl)benzoic acid, NBO analysis would be expected to reveal significant electronic delocalization. nih.govresearchgate.net Key interactions would include:

π → π interactions:* Delocalization of electrons from the filled π orbitals of the thiophene and benzoic acid rings into their empty π* orbitals.

n → π interactions:* Delocalization of lone pair electrons (n) from the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group into the π* orbitals of the aromatic rings.

These interactions contribute to the stability of the molecule and are indicative of the intramolecular charge transfer from the electron-donating thiophene ring to the electron-withdrawing cyano and benzoic acid moieties. The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework.

| Interaction Type | Donor NBO | Acceptor NBO | Predicted Significance |

| π-conjugation | π(C=C) of thiophene | π(C=C) of benzoic acid | High |

| π-conjugation | π(C=C) of benzoic acid | π(C=C) of thiophene | Moderate |

| Hyperconjugation | n(O) of carboxyl | π(C=C) of benzoic acid | Moderate |

| Hyperconjugation | n(N) of cyano | π(C=C) of thiophene | High |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering a powerful tool for structural elucidation and the interpretation of experimental data. For a molecule like 2-(5-Cyanothiophen-4-YL)benzoicacid, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for modeling electronic structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The theoretical calculation of ¹H and ¹³C NMR chemical shifts is instrumental in confirming molecular structure. For the target compound, these calculations would involve optimizing the molecular geometry at a chosen level of theory, followed by the application of a method like the Gauge-Including Atomic Orbital (GIAO) approach. The resulting chemical shifts, often calculated relative to a standard like tetramethylsilane (B1202638) (TMS), would provide predicted values for each unique proton and carbon atom in the molecule. For instance, distinct signals would be expected for the protons on the thiophene and benzoic acid rings, with their precise chemical shifts influenced by the electron-withdrawing cyano group and the carboxylic acid moiety.

Vibrational Frequencies: Computational methods are also employed to predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Following geometric optimization, a frequency analysis is performed. This calculation yields a set of vibrational modes, each with a specific frequency and intensity. For 2-(5-Cyanothiophen-4-YL)benzoicacid, characteristic vibrational modes would include the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxylic acid, and various C-H and ring stretching and bending modes of the thiophene and benzene (B151609) rings. Comparing these calculated frequencies with experimental spectra can aid in the assignment of spectral bands. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

A hypothetical data table for calculated vibrational frequencies might look as follows, based on typical ranges for the functional groups present:

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2240 - 2210 |

| Carboxylic Acid (C=O) | Stretching | 1750 - 1700 |

| Carboxylic Acid (O-H) | Stretching | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Thiophene Ring | C-S Stretching | 850 - 750 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of a molecule over time. MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system.

For 2-(5-Cyanothiophen-4-YL)benzoicacid, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide, to mimic experimental conditions. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or even microseconds.

Analysis of the resulting trajectory can reveal important information about:

Conformational Flexibility: The dihedral angle between the thiophene and benzoic acid rings is a key flexible parameter. MD simulations would show the preferred rotational conformations and the energy barriers between them.

Solvent Interactions: The simulations would detail how solvent molecules arrange around the solute, particularly the interactions with the polar cyano and carboxylic acid groups through hydrogen bonding and dipole-dipole interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally determined property.

For a series of related compounds including 2-(5-Cyanothiophen-4-YL)benzoicacid, a QSPR study could be undertaken to predict various physicochemical properties, such as:

Solubility

Boiling point

Lipophilicity (logP)

Biological activity

The process would involve:

Dataset Collection: Assembling a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the property.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

While no specific QSPR models for 2-(5-Cyanothiophen-4-YL)benzoicacid are available, its molecular descriptors could be calculated and used as input for existing general-purpose QSPR models to estimate its properties.

Reactivity and Mechanistic Studies of 2 5 Cyanothiophen 4 Yl Benzoicacid

Reactions Involving the Carboxyl Group

The carboxylic acid moiety is a cornerstone of the molecule's reactivity, allowing for a variety of transformations at the carbonyl carbon.

Esterification Reactions and Derivatives

The conversion of 2-(5-cyanothiophen-4-yl)benzoic acid to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). beilstein-journals.org This is an equilibrium-driven process, and the use of excess alcohol or the removal of water can shift the equilibrium towards the formation of the ester. beilstein-journals.org

Another effective method is the Mitsunobu reaction, which allows for esterification under milder, neutral conditions, which is particularly useful for sensitive substrates. youtube.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. youtube.com

Furthermore, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. This method involves deprotonation of the carboxylic acid with a base to form the carboxylate anion, which then acts as a nucleophile.

A variety of ester derivatives can be synthesized, with the properties of the resulting ester being dependent on the alcohol used. For example, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Amide Bond Formation

The formation of amides from 2-(5-cyanothiophen-4-yl)benzoic acid is a critical transformation, often achieved by first converting the carboxylic acid into a more reactive intermediate. youtube.com A common strategy involves the use of coupling agents that activate the carboxyl group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), facilitate the reaction with a primary or secondary amine under mild conditions. libretexts.org

Alternatively, the carboxylic acid can be converted to an acyl chloride, which readily reacts with amines to form amides (see section 5.1.5). youtube.com Direct condensation of the carboxylic acid and an amine is also possible but typically requires high temperatures, which might not be suitable for all substrates. The use of titanium(IV) chloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines.

Reduction Pathways to Alcohols and Aldehydes

The carboxyl group of 2-(5-cyanothiophen-4-yl)benzoic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by elimination of the hydroxyl group and further reduction of the intermediate aldehyde.

Selective reduction to the aldehyde is more challenging as aldehydes are more reactive than carboxylic acids. However, this can be achieved by first converting the carboxylic acid to an acyl chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Decarboxylation Mechanisms

The removal of the carboxyl group through decarboxylation is a potential reaction pathway, though typically requiring harsh conditions for aryl carboxylic acids unless specific activating groups are present. Heating the carboxylic acid with a substance like soda lime (a mixture of calcium oxide and sodium hydroxide) can induce decarboxylation, replacing the -COOH group with a hydrogen atom.

Recent advances have explored milder, catalytic methods for decarboxylation. For instance, photoinduced ligand-to-metal charge transfer (LMCT) has been utilized for the decarboxylative hydroxylation of benzoic acids under mild conditions, although this specific application to cyanothiophene benzoic acids has not been detailed. The stability of the thiophene (B33073) ring and the electronic effect of the cyano group would influence the feasibility and conditions of such a reaction.

Acyl Halide Formation

The conversion of 2-(5-cyanothiophen-4-yl)benzoic acid to the corresponding acyl halide, most commonly the acyl chloride, is a key step for activating the carboxyl group for subsequent reactions. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. Other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) are also effective. The resulting acyl chloride is a highly reactive intermediate that can be readily used for the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. Research on related halogenated 2-thiophenecarboxylic acids has demonstrated the utility of this transformation for creating building blocks for more complex molecules. youtube.com

Reactions Involving the Cyano Group

The cyano (nitrile) group on the thiophene ring offers a different set of reactive possibilities, primarily centered around the triple bond and the electrophilic carbon atom.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, making the carbon more electrophilic for attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, also proceeding through an amide intermediate. Given the presence of the existing carboxylic acid group, selective hydrolysis of the cyano group would require careful control of reaction conditions.

Reduction of the cyano group can lead to the corresponding primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile to a primary amine. Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide can also be employed.

The cyano group can also participate in cycloaddition reactions and can be a precursor for the synthesis of various heterocyclic systems. For instance, it can react with azides to form tetrazoles. Furthermore, the nitrile carbon is susceptible to attack by organometallic reagents, such as Grignard reagents, which after hydrolysis of the intermediate imine, would lead to the formation of a ketone.

Hydrolysis to Amides and Carboxylic Acids

The cyano group (nitrile) of 2-(5-cyanothiophen-4-yl)benzoic acid can be hydrolyzed under acidic or basic conditions. This reaction proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide. Further heating in the presence of acid and water hydrolyzes the amide to a dicarboxylic acid, specifically 4-carboxy-5-(carboxymethyl)thiophene-2-carboxylic acid, and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide, the nitrile undergoes nucleophilic attack by a hydroxide ion. chemistrysteps.com This process initially forms a salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the final dicarboxylic acid product. libretexts.org The hydrolysis of amides to carboxylic acids is a significant industrial reaction, though it can be challenging due to the resonance stabilization of the C-N bond in the amide. rsc.org Heterogeneous catalysts, such as niobium pentoxide (Nb2O5), have been shown to be effective in promoting this transformation under milder conditions. rsc.org

The general mechanism for nitrile hydrolysis is a two-part transformation: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Reduction to Amines

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including nitriles. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This method is often considered "greener" than using metal hydrides. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can influence the efficiency and selectivity of the reduction.

Nucleophilic Addition Reactions

The carbon atom of the cyano group in 2-(5-cyanothiophen-4-yl)benzoic acid is electrophilic and can undergo nucleophilic addition reactions. masterorganicchemistry.com This is a fundamental reaction of carbonyl and nitrile compounds. masterorganicchemistry.comlibretexts.org The addition of a nucleophile to the carbon-nitrogen triple bond results in the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. masterorganicchemistry.com

The rate and reversibility of nucleophilic addition are influenced by several factors, including the strength of the nucleophile and steric hindrance around the electrophilic center. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents and organolithium compounds, lead to irreversible addition, forming new carbon-carbon bonds. masterorganicchemistry.comyoutube.com Weaker, neutral nucleophiles like alcohols and amines can also add to the nitrile, often under acid-catalyzed conditions to enhance the electrophilicity of the nitrile carbon. masterorganicchemistry.comlibretexts.org These reactions are generally reversible. masterorganicchemistry.com

For instance, the addition of a Grignard reagent (R-MgBr) would lead to the formation of a ketone after hydrolysis of the intermediate imine. This provides a valuable route for the synthesis of various thiophene-based ketones.

[2+3] Cycloaddition Reactions Leading to Heterocycles (e.g., Tetrazoles)

The cyano group of 2-(5-cyanothiophen-4-yl)benzoic acid can participate in [2+3] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic rings. A prominent example is the formation of tetrazoles through the reaction of the nitrile with an azide, typically sodium azide. rsc.orgnih.govnih.gov

This reaction is often catalyzed by various agents, including Lewis acids (e.g., zinc salts, aluminum chloride) or proton acids. nih.govnih.gov The use of catalysts can improve reaction rates and yields, and in some cases, allow for milder reaction conditions. For example, silica (B1680970) sulfuric acid has been reported as an efficient catalyst for this transformation. nih.gov The resulting product would be 2-(5-(1H-tetrazol-5-yl)thiophen-4-yl)benzoic acid. Tetrazoles are important compounds in medicinal chemistry as they can act as bioisosteres for carboxylic acids and are resistant to metabolic degradation. nih.gov

Recent research has focused on developing more efficient and environmentally friendly catalytic systems for tetrazole synthesis, such as cobalt-nickel nanoparticles on magnetic mesoporous hollow spheres, which demonstrate high catalytic activity and recyclability. rsc.orgnih.gov

Reactions Involving the Thiophene Ring

Electrophilic Aromatic Substitution Patterns

The thiophene ring in 2-(5-cyanothiophen-4-yl)benzoic acid is an aromatic system and can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comstackexchange.com The directing effects of the substituents on the ring—the cyano group and the benzoic acid moiety—will influence the position of incoming electrophiles.

The cyano group is an electron-withdrawing group and a deactivating meta-director. youtube.com The benzoic acid group is also deactivating and meta-directing. youtube.com However, the position of these substituents on the thiophene ring is key. In 2-(5-cyanothiophen-4-yl)benzoic acid, the cyano group is at position 5 and the benzoic acid group is at position 4. The available position for substitution on the thiophene ring is position 3.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively. masterorganicchemistry.com However, Friedel-Crafts reactions are often not successful on strongly deactivated rings. stackexchange.com

Given the deactivating nature of both substituents, forcing conditions may be required for these reactions to proceed. The incoming electrophile will likely substitute at the most activated, or least deactivated, available position on the thiophene ring.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the further derivatization of 2-(5-cyanothiophen-4-yl)benzoic acid. mdpi.comresearchgate.net These reactions typically involve a transition metal catalyst, most commonly palladium, but also nickel and copper. mdpi.comresearchgate.net

For these reactions to occur, a leaving group, typically a halide (Br, I) or a triflate, is required on the thiophene ring. If a halogen were present on the thiophene ring of the title compound, a variety of cross-coupling reactions could be employed:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.com

Stille Coupling: Reaction with an organotin reagent catalyzed by palladium. mdpi.com

Heck Coupling: Reaction with an alkene catalyzed by palladium to form a substituted alkene. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form a C-C triple bond. mdpi.com

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a C-N bond with an amine. nih.gov

Chan-Lam Coupling: A copper-catalyzed reaction to form a C-N bond, often with boronic acids. nih.gov

These reactions offer a versatile platform for introducing a wide range of functional groups and building more complex molecular architectures based on the 2-(5-cyanothiophen-4-yl)benzoic acid scaffold.

Regioselectivity and Stereoselectivity in Reactions of 2-(5-Cyanothiophen-4-YL)benzoicacid

There are no documented studies investigating the regioselectivity or stereoselectivity of reactions involving 2-(5-Cyanothiophen-4-YL)benzoicacid . Therefore, no experimental data exists to create a table of findings on these properties.

Reaction Kinetics and Thermodynamic Analysis

Similarly, a thorough search of the scientific literature yielded no studies on the reaction kinetics or thermodynamic parameters of 2-(5-Cyanothiophen-4-YL)benzoicacid . Consequently, information regarding reaction rates, activation energies, or the thermodynamic favorability of reactions involving this compound is not available. No data tables can be generated on this topic.

Potential Applications in Advanced Functional Materials

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. Crystal engineering, a subset of this field, focuses on the design and synthesis of crystalline solids with desired physical and chemical properties.

Self-Assembly through Hydrogen Bonding and Coordination Interactions

In principle, the carboxylic acid group of 2-(5-Cyanothiophen-4-YL)benzoicacid is expected to form robust hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids. nih.gov The nitrogen atom of the cyano group could also act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks. Coordination with metal ions would introduce another level of directional interaction, guiding the assembly process. However, without experimental crystallographic data for this specific compound, any discussion of its self-assembly behavior remains speculative.

Design of Two-Dimensional (2D) Networks and Ordered Structures

The angular disposition of the functional groups in 2-(5-Cyanothiophen-4-YL)benzoicacid could favor the formation of 2D networks. The combination of metal-carboxylate coordination and intermolecular interactions involving the cyanothiophene unit could, in theory, direct the assembly of sheet-like structures. The design of such networks is a significant area of research, with potential applications in catalysis and separation. researchgate.net

Host-Guest Chemistry and Molecular Recognition

Porous supramolecular structures can encapsulate guest molecules, a phenomenon central to host-guest chemistry. While the potential for 2-(5-Cyanothiophen-4-YL)benzoicacid to form host-guest complexes exists, no studies have been published to demonstrate or characterize such behavior.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of a MOF, including its porosity and structural diversity, are directly influenced by the geometry and functionality of the organic linker.

Ligand Design for MOF Synthesis

The structure of 2-(5-Cyanothiophen-4-YL)benzoicacid fits the profile of a bitopic ligand suitable for MOF synthesis. The carboxylic acid can coordinate to metal centers, while the cyanothiophene part could influence the pore environment and potentially participate in post-synthetic modification. The rigidity and electronic properties of the thiophene (B33073) ring are also important considerations in ligand design. researchgate.net

Porosity and Structural Diversity in MOF Architectures

The porosity of a MOF is determined by the size and shape of the cavities created by the framework. The length and rigidity of the organic linker are key factors in controlling pore size. While one might hypothesize about the types of porous structures that could be formed using 2-(5-Cyanothiophen-4-YL)benzoicacid as a linker, there is no experimental data to support any specific architectural outcome.

Organic Electronic and Optoelectronic Materials

The core structure of 2-(5-Cyanothiophen-4-YL)benzoic acid features a π-conjugated system, a fundamental prerequisite for many organic electronic and optoelectronic materials. The thiophene ring, known for its electron-rich nature, coupled with the electron-withdrawing nitrile (cyano) group and the versatile benzoic acid functional group, creates a "push-pull" type electronic structure. This configuration is a well-established strategy in the design of functional organic materials, as it can lead to tunable electronic energy levels and desirable optical properties. Research into organometallic complexes and other thiophene derivatives confirms that controlling molecular packing and intermolecular interactions is crucial for optimizing optical and electronic performance. researchgate.net

Chromophores and Fluorophores for Luminescence Applications

The inherent electronic structure of 2-(5-Cyanothiophen-4-YL)benzoic acid makes it a promising candidate as a building block for chromophores and fluorophores. The combination of a thiophene ring with other aromatic systems is a known strategy for creating fluorescent molecules. For instance, studies on various 2-(thiophen-2-yl)quinazoline derivatives have demonstrated their capacity for light emission, with colors ranging from blue to green depending on the specific functional groups attached. researchgate.net These studies reveal that modifying the substituents on the thiophene ring can significantly alter the photophysical properties of the molecule. researchgate.net

The presence of the cyano group in 2-(5-Cyanothiophen-4-YL)benzoic acid is particularly noteworthy. While the benzoic acid group provides a site for linking the molecule into larger systems, such as metal-organic frameworks (MOFs) or polymers, the cyano-substituted thiophene portion would likely serve as the core fluorophore. The investigation of diketopyrrolopyrroles (DPPs) containing thiophene units shows that the inclusion of thiophene can cause a significant bathochromic (red) shift in both absorption and emission spectra. nih.gov Although direct photoluminescence data for 2-(5-Cyanothiophen-4-YL)benzoic acid is not published, the properties of its isomers and related structures suggest it could exhibit useful luminescent behavior, potentially enhanced or modified by aggregation or solid-state packing.

| Compound Family | Observed Emission Range | Key Structural Feature | Reference |

| 2-(Thiophen-2-yl)quinazoline derivatives | Blue to Green | Functionalized (2-thienyl)quinazoline | researchgate.net |

| Diketopyrrolopyrroles with thiophene linkers | Red-shifted emission (up to 650 nm) | 2,5-thienylene linker attached to DPP core | nih.gov |

| Re(I) organometallic complexes | Yellow-Green | Metal complex with organic ligands | researchgate.net |

Semiconducting Properties in Organic Thin Films

Thiophene-based molecules are foundational to the field of organic semiconductors, widely used in applications like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The ability of thiophene rings to facilitate π-π stacking allows for efficient charge transport through thin films. The synthesis of compounds like 1,3-di(thiophen-2-yl)benzo[c]thiophene (DTBT) highlights the focus on creating extended, planar π-conjugated systems to enhance semiconductor performance. scite.ai

For 2-(5-Cyanothiophen-4-YL)benzoic acid, the potential for semiconducting behavior arises from the likelihood that its molecules could self-assemble into ordered layers. The benzoic acid group can form strong intermolecular hydrogen bonds, which can enforce a regular packing structure in the solid state. This ordered arrangement, combined with the π-π interactions of the thiophene rings, could create pathways for charge carrier mobility. While specific mobility values are unknown for this compound, the general principles of molecular design in organic semiconductors suggest that its structure is conducive to such properties. The development of materials for organic electronics often relies on creating extended assemblies with optimized molecular packing to achieve desired electronic characteristics. researchgate.net

Monomers for Conductive Polymers

The structure of 2-(5-Cyanothiophen-4-YL)benzoic acid is well-suited for its use as a monomer in the synthesis of conductive polymers. The benzoic acid group offers a reactive handle for polymerization reactions, such as polyesterification or polyamide formation. Alternatively, the thiophene ring itself can be polymerized through electrochemical or chemical oxidative methods, a common technique for producing polythiophenes.

The resulting polymer would feature a polythiophene backbone, known for its conductivity, with pendant benzoic acid groups modified by a cyano substituent. These pendant groups could be used to fine-tune the polymer's properties:

Solubility: The carboxylic acid group could be deprotonated to form a carboxylate salt, potentially rendering the polymer soluble in polar solvents or even water, which is advantageous for solution-based processing.

Electronic Properties: The electron-withdrawing cyano group would lower the energy levels (HOMO and LUMO) of the polymer backbone, which can improve its stability in air and modify its conductive and optical characteristics.

Hierarchical Assembly: The acid groups could participate in hydrogen bonding or coordinate with metal ions, leading to the formation of more complex, ordered supramolecular structures or metal-organic frameworks (MOFs). bldpharm.com

While polymers based specifically on this monomer have not been reported, the vast body of research on polythiophenes and functionalized conductive polymers supports the high potential of 2-(5-Cyanothiophen-4-YL)benzoic acid as a valuable monomer for new advanced materials.

Conclusion and Future Research Directions

Summary of Current Understanding of 2-(5-Cyanothiophen-4-YL)benzoicacid

2-(5-Cyanothiophen-4-YL)benzoicacid is an organic compound with the chemical formula C12H7NO2S. bldpharm.com The structure consists of a benzoic acid group linked to a thiophene (B33073) ring, which is further substituted with a nitrile (cyano) group. Thiophene and its derivatives are known for their electron-rich nature and have been explored for their biological activities and as components in organic electronics. nih.govresearchgate.net The presence of the electron-withdrawing cyano group and the carboxylic acid group on this molecular framework is expected to significantly influence its electronic properties and reactivity.

While specific research on 2-(5-Cyanothiophen-4-YL)benzoicacid is not extensively documented in publicly available literature, its constituent parts, benzoic acid and substituted thiophenes, have been subjects of intense study. Benzoic acid is a well-understood compound with a planar structure and is a precursor to many commercially important substances. wikipedia.orgontosight.aiturito.com Thiophene derivatives are key components in a variety of functional materials and pharmaceuticals. researchgate.netnih.govacs.org The combination of these two moieties in a single molecule suggests potential for novel properties and applications.

Unexplored Synthetic Routes and Derivatization Opportunities

The synthesis of 2-(5-Cyanothiophen-4-YL)benzoicacid is not yet widely reported. However, established methods for the synthesis of substituted thiophenes and biaryl compounds can provide a roadmap for its preparation. nih.govnih.gov One potential approach involves the Suzuki or Stille coupling reaction between a boronic acid or organotin derivative of one ring system and a halogenated partner of the other. For instance, a reaction between a properly substituted thiophene and a benzoic acid derivative could yield the target molecule. Another possibility is the construction of the thiophene ring onto a pre-existing benzoic acid structure through cyclization reactions. acs.orgacs.org

Furthermore, the structure of 2-(5-Cyanothiophen-4-YL)benzoicacid offers numerous opportunities for derivatization to fine-tune its properties. The carboxylic acid group can be converted to esters, amides, or acid chlorides, opening pathways to a wide range of new compounds. turito.com The cyano group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the chemical space accessible from this starting material. The thiophene and benzene (B151609) rings could also undergo further substitution reactions, allowing for the introduction of additional functional groups to modulate the electronic and steric properties of the molecule. turito.com

Advanced Computational Modeling for Novel Properties Prediction

Advanced computational modeling techniques, such as Density Functional Theory (DFT), are powerful tools for predicting the properties of novel molecules like 2-(5-Cyanothiophen-4-YL)benzoicacid. researchgate.netresearchgate.net These methods can be used to calculate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding its potential in electronic applications. researchgate.net The distribution of electron density and the molecular electrostatic potential can also be mapped, providing insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Computational studies can predict various properties such as its absorption and emission spectra, which are relevant for applications in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, modeling can be employed to explore the molecule's potential as a building block for larger, more complex systems, such as polymers or metal-organic frameworks (MOFs). bldpharm.com By simulating the interactions of the molecule with other chemical species, it is possible to predict its behavior in different environments and to guide the design of new materials with desired functionalities.

Integration into Multifunctional Material Systems

The unique combination of a π-conjugated thiophene system and a functional benzoic acid group makes 2-(5-Cyanothiophen-4-YL)benzoicacid a promising candidate for integration into multifunctional material systems. Thiophene-based materials have shown significant promise in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. researchgate.netacs.org The presence of the cyano and carboxylic acid groups can be exploited to tune the electronic properties and to control the self-assembly and morphology of thin films, which are critical for device performance. rsc.org

The carboxylic acid moiety can act as an anchoring group to attach the molecule to surfaces or to other molecules, enabling the construction of well-ordered molecular architectures. This could be particularly useful in the development of sensors or as a component in hybrid organic-inorganic materials. The potential for this molecule to act as a ligand in metal-organic frameworks (MOFs) also presents an exciting avenue for creating materials with applications in gas storage, catalysis, and sensing. bldpharm.com

Emerging Methodologies for Characterization and Mechanistic Elucidation

A comprehensive understanding of the structure-property relationships of 2-(5-Cyanothiophen-4-YL)benzoicacid will require the application of a suite of modern characterization techniques. Standard spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and UV-visible spectroscopy will be essential for confirming the molecular structure and probing its electronic transitions. scientific.netresearchgate.net

For a deeper understanding of its properties, more advanced techniques will be necessary. For instance, X-ray crystallography could provide definitive information about the molecule's three-dimensional structure and packing in the solid state. Electrochemical methods like cyclic voltammetry will be crucial for determining its redox properties and energy levels for electronic applications. rsc.org Furthermore, time-resolved spectroscopic techniques can be used to study the excited-state dynamics, which is vital for applications in optoelectronics. The application of machine learning approaches, in conjunction with experimental data and computational modeling, could accelerate the discovery of new derivatives with optimized properties. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.